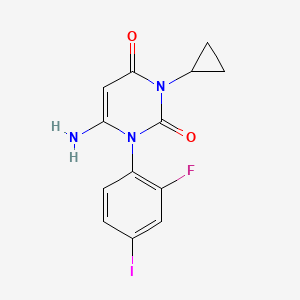

6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione

Description

Key Observations:

- Halogen Effects : The iodine atom in the target compound enhances polarizability and van der Waals interactions compared to chlorine or fluorine analogs.

- Cyclopropyl vs. Alkyl Groups : The cyclopropyl moiety at N3 introduces steric hindrance and ring strain , reducing rotational freedom compared to linear alkyl groups (e.g., isopropyl).

- Amino Group Reactivity : The C6 amino group in the target compound enables nucleophilic reactions absent in halogenated derivatives (e.g., 6-chloro analogs).

These differences underscore the compound’s unique physicochemical properties, making it a valuable intermediate in kinase inhibitor synthesis.

Figures

Figure 1: 2D structure highlighting substituent positions.

Figure 2: Hypothetical solid-state packing model with hydrogen bonds (dashed lines).

Propriétés

IUPAC Name |

6-amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FIN3O2/c14-9-5-7(15)1-4-10(9)18-11(16)6-12(19)17(13(18)20)8-2-3-8/h1,4-6,8H,2-3,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVWGHZIHSJFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C=C(N(C2=O)C3=C(C=C(C=C3)I)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FIN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732731 | |

| Record name | 6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871700-28-6 | |

| Record name | 6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of Intermediate Pyrimidine Derivatives

A common approach starts from substituted pyrimidine precursors such as 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-pyrido[2,3-d]pyrimidine derivatives. These intermediates are synthesized via condensation reactions involving:

- Reaction of N-(2-fluoro-4-iodophenyl)-N'-cyclopropyl urea with pyrimidine-2,4,7-trione derivatives.

- Use of sodium ethoxide in tetrahydrofuran (THF) as a base to facilitate ring closure and substitution reactions.

- Acidification and purification steps involving recrystallization from solvents like acetone to isolate crystalline intermediates.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Reaction of N-(2-fluoro-4-iodophenyl)-N'-cyclopropyl urea with pyrimidine derivative | Sodium ethoxide in THF, 0 – 60°C, 8 h | 47.3% | Acidification to pH 2-3, extraction, recrystallization |

| Formation of 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-pyrido[2,3-d]pyrimidine-2,4,7-trione | Acetic anhydride, 100°C, 3 h | 76.58% | Followed by acetone addition and crystallization |

Functional Group Transformations

- Conversion of hydroxy groups to esters using trifluoromethanesulfonic anhydride or p-toluenesulfonyl chloride under cooling (0–20°C) in solvents such as chloroform or acetonitrile.

- Use of bases like 2,6-dimethylpyridine or triethylamine to facilitate esterification.

- Reaction times vary from 2 to 4 hours, often under nitrogen atmosphere to prevent oxidation.

Yield and Reaction Conditions Summary:

| Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Trifluoromethanesulfonic acid ester derivative | Trifluoromethanesulfonic anhydride, 2,6-lutidine | Chloroform | 0 – 20 | 2.5 | 93 |

| p-Toluenesulfonic acid ester derivative | p-Toluenesulfonyl chloride, triethylamine, trimethylamine hydrochloride | Acetonitrile | 0 – 20 | 4.0 | 91 |

Cyclopropyl Group Introduction and Final Assembly

- The cyclopropyl substituent is introduced via reaction of cyclopropyl amines or ureas with appropriate pyrimidine intermediates.

- Final product isolation involves purification by crystallization or chromatographic techniques.

- Reaction atmosphere control (e.g., nitrogen) is critical to maintain compound stability.

Mechanistic Insights and Catalytic Considerations

- The preparation often leverages nucleophilic aromatic substitution and condensation reactions.

- Bases such as sodium ethoxide and triethylamine facilitate deprotonation and nucleophilic attack.

- Esterification steps utilize sulfonyl chlorides or anhydrides to activate hydroxyl groups for substitution.

- The presence of halogens (fluoro and iodo) on the phenyl ring requires careful control to avoid side reactions such as dehalogenation or unwanted coupling.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C13H11FIN3O2 |

| Molecular Weight | 387.15 g/mol |

| Key Intermediates | 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-pyrido[2,3-d]pyrimidine derivatives |

| Typical Solvents | THF, chloroform, acetonitrile, acetone |

| Typical Bases | Sodium ethoxide, triethylamine, 2,6-dimethylpyridine |

| Temperature Range | 0°C to 100°C depending on step |

| Reaction Atmosphere | Nitrogen inert atmosphere |

| Yields | 47% to 93% depending on step |

Research Findings and Literature Context

- The compound serves as a reagent in nickel-photoredox catalyzed C-H functionalization of amines with aryl halides, indicating its synthetic value in complex molecule construction.

- Preparation routes are adapted from pyrido[2,3-d]pyrimidine chemistry, with modifications to incorporate cyclopropyl and halogenated phenyl groups.

- High yields in esterification steps demonstrate efficient activation of hydroxyl groups for further functionalization.

- The use of mild bases and controlled temperatures minimizes decomposition and side reactions, preserving sensitive functional groups.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of derivatives with different substituents on the pyrimidine ring.

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of complex organic molecules. It is particularly noted for its utility in the preparation of phenylpyrrolidines via C-H activation methods, which is a significant area of interest in synthetic organic chemistry .

Synthetic Routes

The synthesis typically involves several steps:

- Starting Materials : Appropriate precursors are reacted under controlled conditions.

- Reaction Conditions : Temperature and pressure are finely tuned to optimize yield and purity.

- Catalysts : The use of catalysts enhances reaction efficiency.

Medicinal Chemistry

6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione has been investigated for various medicinal properties.

Potential Therapeutic Applications

Research indicates that this compound may exhibit the following activities:

Case Studies

- Inhibition of Kinase Activity : A study demonstrated that this compound effectively inhibited MEK and ERK kinases in cellular assays, leading to reduced proliferation in cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary research indicated antimicrobial activity against specific bacterial strains, potentially disrupting bacterial cell wall synthesis.

- Neuroprotective Effects : In neuropharmacological models, the compound protected neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activity.

Mécanisme D'action

The mechanism by which 6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. The presence of the iodophenyl group allows for selective binding to certain enzymes or receptors, leading to biological activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 3

Compound 18c (6-Amino-1-cyclopropyl-3-ethylpyrimidine-2,4-dione)

- Structure : Ethyl group at position 3 instead of cyclopropyl.

- Properties : Melting point (186–187°C), yield (40%), LCMS [M+H]⁺ 196.2 .

Compound 18d (6-Amino-1-cyclopropyl-3-propylpyrimidine-2,4-dione)

Substituent Variations at Position 6

3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4-dione (CAS: 871700-22-0)

- Structure: Methylamino group at position 6 instead of amino.

- Properties : Similarity score 0.76 to the target compound .

- This compound is a direct precursor in Trametinib synthesis .

6-Amino-1-methylpyrimidine-2,4(1H,3H)-dione (CAS: 2434-53-9)

Aromatic Ring Modifications

1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione (CAS: 830346-47-9)

Fused-Ring Derivatives

6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 1443288-68-3)

- Structure : Pyrido[2,3-d]pyrimidine core with fused rings.

- Properties : Molecular weight 246.27 g/mol .

- Comparison : The fused-ring system increases rigidity and planar surface area, enhancing interactions with aromatic residues in enzyme binding pockets .

Key Structural and Functional Insights

- Cyclopropyl Group : Introduces ring strain, enhancing reactivity and conformational restriction compared to linear alkyl chains (e.g., ethyl/propyl) .

- Amino vs. Methylamino: The amino group at position 6 in the target compound may participate in hydrogen bonding, whereas methylamino reduces polarity, affecting solubility and binding .

Activité Biologique

6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione, with CAS number 871700-28-6, is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a cyclopropyl group and a 2-fluoro-4-iodophenyl moiety, which may influence its interactions with biological targets.

- Molecular Formula : C13H11FIN3O2

- Molecular Weight : 387.15 g/mol

- Solubility : Soluble in methanol

- Appearance : Off-white solid

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodophenyl group enhances binding affinity to certain targets, potentially leading to inhibition or modulation of enzyme activity. Research indicates that this compound may act as an inhibitor of kinases involved in various signaling pathways.

Biological Activity Overview

Recent studies have highlighted the compound's potential in several therapeutic areas:

| Target | Activity | Reference |

|---|---|---|

| Dihydrofolate reductase (DHFR) | Inhibition observed in vitro | |

| Kinase activity | Selective inhibition of MEK/ERK pathway | |

| Anticancer properties | Potential use in cancer treatment |

Case Studies and Research Findings

-

Inhibition of Kinase Activity :

A study demonstrated that this compound effectively inhibited MEK and ERK kinases in cellular assays. This inhibition led to reduced cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent. -

Antimicrobial Properties :

Preliminary research indicated that the compound exhibits antimicrobial activity against specific bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved. -

Neuroprotective Effects :

In neuropharmacological models, the compound showed promise in protecting neuronal cells from oxidative stress-induced apoptosis. This effect was linked to modulation of antioxidant enzyme activity, highlighting its potential for treating neurodegenerative diseases.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other similar pyrimidine derivatives:

| Compound | Target Activity | Unique Features |

|---|---|---|

| 6-Amino-3-cyclopropyl-1-(2-fluoro-4-methylphenyl) | Moderate kinase inhibition | Methyl substitution |

| 6-Amino-3-cyclopropyl-1-(2-fluoro-4-chlorophenyl) | Weak anti-inflammatory properties | Chlorine atom presence |

| 6-Amino-3-cyclopropyl-1-(2-fluoro-4-bromophenyl) | Anticancer activity | Bromine substitution |

Q & A

Q. 1.1. What are the optimal synthetic routes for 6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione, and how can yields be improved?

The synthesis typically involves alkylation of pyrimidine precursors with cyclopropyl and aryl halides. For example, describes alkylation using ethyl iodide in DMF with triethylamine as a base, achieving 40–53% yields for cyclopropyl derivatives. To optimize yields:

- Use slow addition of alkylating agents (e.g., ethyl iodide) to minimize side reactions.

- Employ polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Purify via recrystallization or column chromatography to remove unreacted starting materials .

Q. 1.2. How is structural characterization performed for this compound, and what key spectroscopic markers are observed?

Characterization relies on 1H/13C NMR, LCMS, and HRMS :

- 1H NMR : Look for cyclopropyl proton signals at δ ~2.6–2.7 ppm (multiplet) and aromatic protons from the 2-fluoro-4-iodophenyl group at δ ~7.5–8.0 ppm.

- LCMS : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight (e.g., m/z 196.2 in ).

- HRMS : Exact mass matching (e.g., ESI- in ) validates purity .

Q. 1.3. What in vitro assays are used to evaluate its biological activity?

Common assays include:

- Enzymatic inhibition assays (e.g., eEF-2K inhibition in ) using purified kinases and ATP-competitive probes.

- Cell viability assays (e.g., MTT) to assess cytotoxicity in cancer cell lines.

- Binding affinity studies (e.g., SPR or fluorescence polarization) to quantify target interactions .

Advanced Research Questions

Q. 2.1. How can reaction mechanisms for substituent introduction (e.g., cyclopropyl, fluoro-iodophenyl) be validated?

Mechanistic studies involve:

- Isotopic labeling : Track substituent incorporation via 18O/2H labeling in reaction intermediates.

- Kinetic profiling : Compare rates of alkylation (e.g., cyclopropyl vs. ethyl groups) under varying conditions (see ).

- DFT calculations : Model transition states to predict regioselectivity .

Q. 2.2. How do structural modifications (e.g., substituents on the pyrimidine ring) affect biological activity?

Structure-Activity Relationship (SAR) studies in and 6 show:

- Electron-withdrawing groups (e.g., -I, -F) enhance kinase inhibition by increasing electrophilicity.

- Bulkier substituents (e.g., cyclopropyl) reduce solubility but improve target specificity.

- Hydrogen-bond donors (e.g., -NH2) strengthen binding to catalytic lysine residues in kinases.

| Substituent | Biological Activity (IC50) | Solubility (µM) |

|---|---|---|

| Cyclopropyl | 0.12 ± 0.03 µM (eEF-2K) | 12.5 |

| Ethyl | 0.45 ± 0.08 µM | 45.8 |

| Propyl | 0.67 ± 0.12 µM | 58.3 |

Q. 2.3. How can crystallographic data resolve contradictions in proposed hydrogen-bonding networks?

Single-crystal X-ray diffraction ( ) reveals:

- N–H⋯O interactions between pyrimidine carbonyls and water molecules.

- Dimer formation via intermolecular hydrogen bonds, stabilizing the lattice.

- Discrepancies in solution-state NMR (e.g., dynamic proton exchange) vs. solid-state data can be reconciled by comparing crystallographic and NOESY spectra .

Q. 2.4. What strategies mitigate discrepancies in reported biological activities across studies?

- Standardize assay conditions : Control pH, temperature, and ATP concentrations in kinase assays.

- Verify compound purity : Use orthogonal methods (HPLC, HRMS) to exclude degradation products.

- Cross-validate targets : Employ siRNA knockdowns to confirm on-target effects .

Methodological Guidance

Q. 3.1. How to design analogs for improved pharmacokinetics?

Q. 3.2. What computational tools predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) to map interactions with kinase active sites.

- MD simulations (GROMACS) to assess binding stability over time.

- Pharmacophore modeling (MOE) to identify critical interaction motifs .

Data Contradiction Analysis

Q. 4.1. How to address conflicting NMR assignments for cyclopropyl protons?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings.

- Variable-temperature NMR : Suppress dynamic effects (e.g., ring puckering) that obscure splitting patterns.

- Comparative analysis : Cross-reference with analogs in (e.g., ethyl vs. propyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.